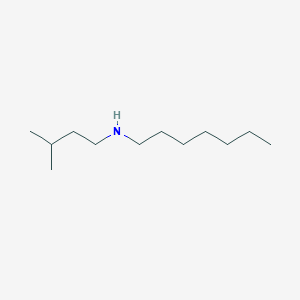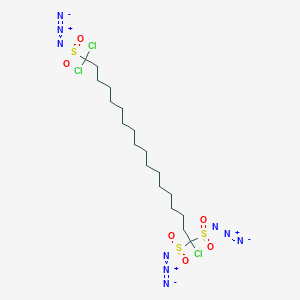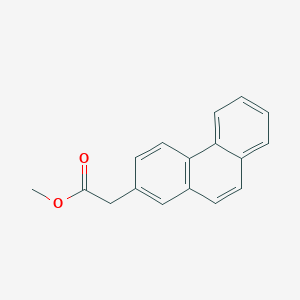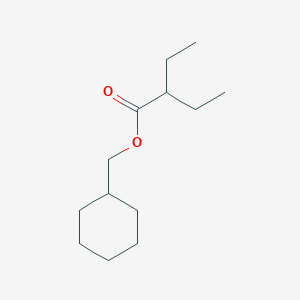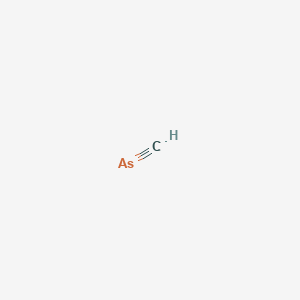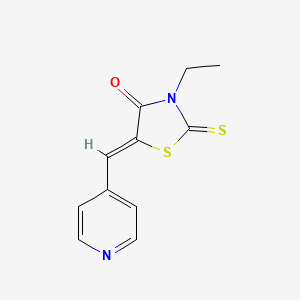
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a pyridylmethylene substituent, which contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- typically involves the condensation of rhodanine with an appropriate aldehyde. One common method is the Knoevenagel condensation reaction, where rhodanine reacts with 4-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups attached to the pyridylmethylene moiety.
Applications De Recherche Scientifique
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. It is also known to participate in Michael addition reactions, where the exocyclic double bond reacts with nucleophiles, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodanine: The parent compound with a thiazolidine ring.
5-benzylidene rhodanine: A derivative with a benzylidene substituent.
3-ethyl-2-thio-2,4-oxazolidinedione: A structurally related compound with similar biological activities.
Uniqueness
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- is unique due to its pyridylmethylene group, which enhances its reactivity and biological activity compared to other rhodanine derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
91137-88-1 |
|---|---|
Formule moléculaire |
C11H10N2OS2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-2-13-10(14)9(16-11(13)15)7-8-3-5-12-6-4-8/h3-7H,2H2,1H3/b9-7- |
Clé InChI |
RHKBQMIJJIQKGI-CLFYSBASSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
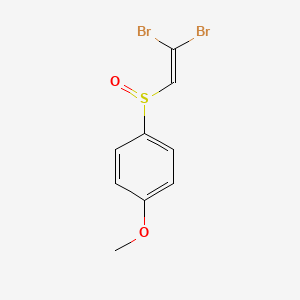
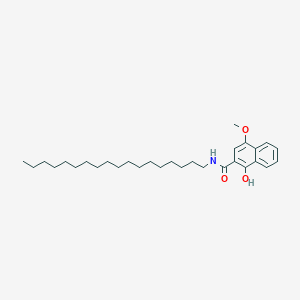
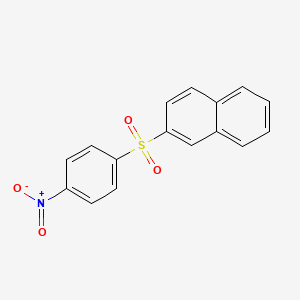
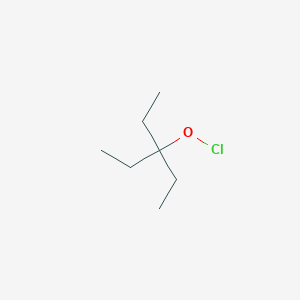
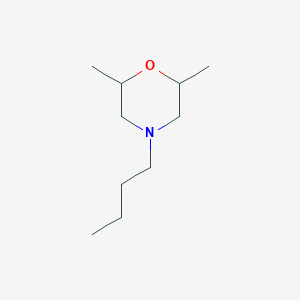
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
